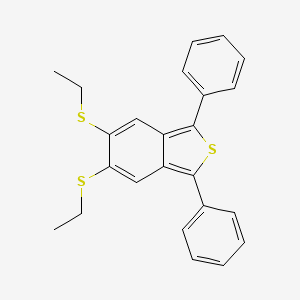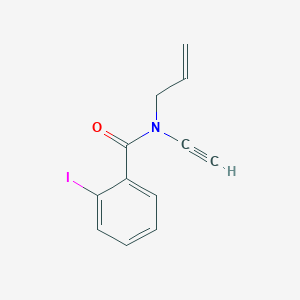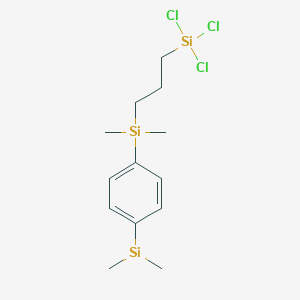![molecular formula C18H21NO3 B12601885 N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide CAS No. 649558-97-4](/img/structure/B12601885.png)
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C18H21NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 1,5-dihydroxypentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenylbenzamide with 1,5-dihydroxypentan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-(1,5-Dihydroxypentan-2-yl)benzamide: Similar structure but lacks the phenyl substitution.
N-(2-Hydroxyphenyl)benzamide: Similar structure but lacks the dihydroxypentan-2-yl group.
N-(2-(1-Hydroxyethyl)phenyl)benzamide: Similar structure but has a different hydroxyl substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
649558-97-4 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H21NO3/c20-12-6-9-15(13-21)16-10-4-5-11-17(16)19-18(22)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2,(H,19,22) |
Clave InChI |
AWOKWECNGRVLIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)



![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)

![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)

![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
